

In-Depth Technical Guide to 4-(Tributylstannyl)pyridine (CAS 124252-41-1)

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 4-(Tributylstannyl)pyridine

Cat. No.: B055037

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a comprehensive overview of the chemical compound with CAS number 124252-41-1, identified as **4-(Tributylstannyl)pyridine**. This organotin compound is a key reagent in synthetic organic chemistry, primarily utilized for the formation of carbon-carbon bonds through palladium-catalyzed cross-coupling reactions.

This document outlines the compound's physicochemical properties, synthesis, and its principal application in the Stille cross-coupling reaction. It is important to note that while **4-(tributylstannyl)pyridine** is used as a building block in the synthesis of potentially biologically active molecules, extensive public data on its own biological characterization, including specific signaling pathway interactions, is not available. Its primary role is that of a synthetic intermediate. Organotin compounds should be handled with care due to their potential toxicity.
[1]

Chemical and Physical Properties

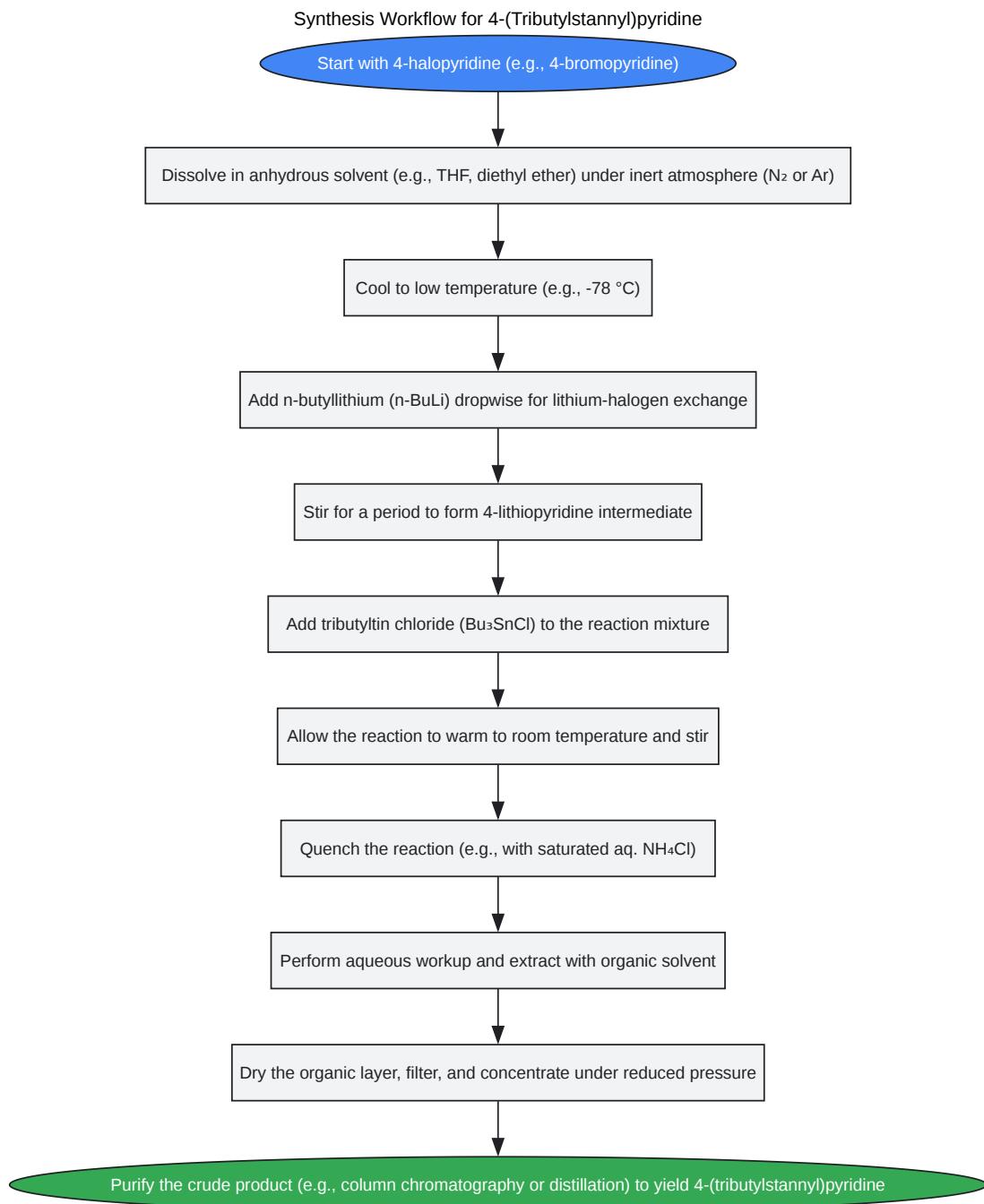

4-(Tributylstannyl)pyridine is an organotin compound featuring a pyridine ring substituted at the 4-position with a tributylstannyl group.[1] It typically appears as a pale yellow to colorless liquid and is soluble in organic solvents such as ether, hexane, and tetrahydrofuran, but not miscible with water.[1][2]

Table 1: Physicochemical Properties of **4-(Tributylstannyl)pyridine**

Property	Value	Reference(s)
CAS Number	124252-41-1	[3]
Molecular Formula	C ₁₇ H ₃₁ NSn	[3]
Molecular Weight	368.15 g/mol	[2]
IUPAC Name	tributyl(pyridin-4-yl)stannane	[2]
Synonyms	Pyridine, 4-(tributylstannyl)-; 4-(Tributylstannanyl)Pyridine	[1]
Appearance	Pale yellow to colorless liquid/solid	[1]
Purity	≥96% (typical commercial purity)	[3]
Solubility	Soluble in ether, hexane, tetrahydrofuran; Not miscible in water	[2]
Storage Temperature	Refrigerator	

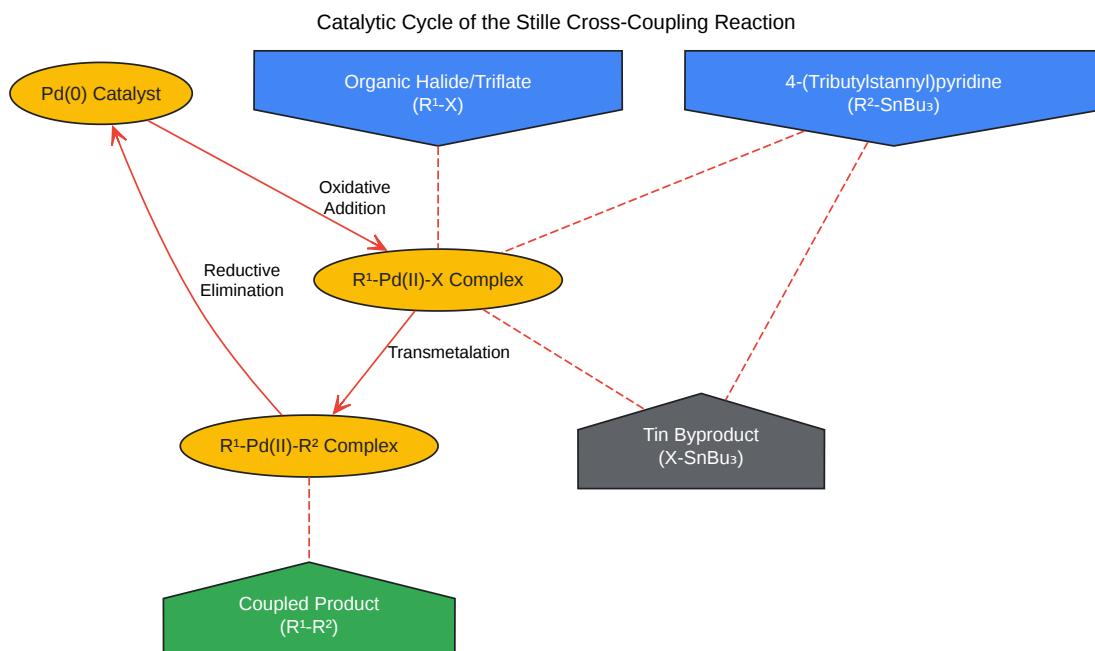
Synthesis

The synthesis of **4-(tributylstannyl)pyridine** and related organostannanes typically involves the reaction of a lithiated pyridine derivative with a trialkyltin halide. A general synthetic workflow is depicted below.

[Click to download full resolution via product page](#)

A generalized workflow for the synthesis of **4-(tributylstannyl)pyridine**.

Experimental Protocol: General Synthesis of (Tributylstannylyl)pyridines


This protocol is a generalized procedure based on the synthesis of related compounds, as specific detailed preparations for **4-(tributylstannylyl)pyridine** are proprietary or not readily published in academic literature.

- Preparation: A flame-dried reaction flask is charged with the 4-halopyridine starting material and anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., argon or nitrogen).
- Lithiation: The solution is cooled to -78 °C using a dry ice/acetone bath. n-Butyllithium (in hexanes) is added dropwise while maintaining the low temperature. The mixture is stirred for approximately 1-2 hours at this temperature to ensure complete formation of the lithiated intermediate.
- Stannylation: Tributyltin chloride is then added to the reaction mixture. The reaction is stirred at -78 °C for several hours.
- Warming and Quenching: The reaction is allowed to gradually warm to room temperature and stirred for an additional period. The reaction is then carefully quenched by the addition of a saturated aqueous solution of ammonium chloride.
- Extraction and Purification: The mixture is transferred to a separatory funnel and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The resulting crude product is then purified, typically by vacuum distillation or column chromatography on silica gel, to yield the final product.

Application in Stille Cross-Coupling Reactions

The primary and most significant application of **4-(tributylstannylyl)pyridine** is as a nucleophilic partner in the Stille cross-coupling reaction. This reaction is a powerful method for forming carbon-carbon bonds between an organostannane and an organic halide or triflate, catalyzed by a palladium complex.

The pyridine moiety of **4-(tributylstannylyl)pyridine** makes it a valuable building block for introducing a pyridine ring into more complex molecules, a common structural motif in many pharmaceuticals.

[Click to download full resolution via product page](#)

The catalytic cycle of the Stille reaction using **4-(tributylstannylyl)pyridine**.

Experimental Protocol: General Procedure for Stille Coupling

- Reaction Setup: To a solution of an organic halide or triflate in a suitable solvent (e.g., DMF, toluene, or dioxane), **4-(tributylstannylyl)pyridine** (typically 1.1-1.5 equivalents) is added. The mixture is degassed by bubbling with an inert gas for 10-15 minutes.

- Catalyst Addition: A palladium catalyst, such as tetrakis(triphenylphosphine)palladium(0) $[\text{Pd}(\text{PPh}_3)_4]$ or dichlorobis(triphenylphosphine)palladium(II) $[\text{PdCl}_2(\text{PPh}_3)_2]$, is then added to the reaction mixture. In some cases, additives like copper(I) iodide (CuI) or lithium chloride (LiCl) are included to enhance the reaction rate.
- Reaction Conditions: The reaction mixture is heated (typically between 80-140 °C) and stirred for several hours, with progress monitored by techniques such as TLC or GC-MS.
- Workup: Upon completion, the reaction is cooled to room temperature and quenched, often with an aqueous solution of potassium fluoride (KF) to precipitate the tin byproduct as a filterable solid. The mixture is then extracted with an organic solvent, and the organic layer is washed, dried, and concentrated.
- Purification: The crude product is purified by column chromatography to isolate the desired coupled product.

Spectroscopic Data

While a comprehensive, unified set of spectra for **4-(tributylstannylyl)pyridine** is not readily available in public databases, some data can be found through various chemical suppliers and spectral databases. A representative GC-MS spectrum is available, showing fragmentation patterns consistent with the structure.^[4] For researchers using this compound, it is recommended to acquire their own analytical data (^1H NMR, ^{13}C NMR, IR, and MS) to confirm identity and purity before use.

Safety and Handling

4-(Tributylstannylyl)pyridine is classified as a hazardous substance.^[3] It is toxic if swallowed and harmful in contact with skin.^[2] It can cause skin and serious eye irritation, and may cause damage to organs through prolonged or repeated exposure.^[2] As with all organotin compounds, it should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety goggles. It is incompatible with strong oxidizing agents.^[2] For transportation, it is classified as a dangerous good.^[3]

Conclusion

4-(Tributylstannyl)pyridine (CAS 124252-41-1) is a valuable and versatile reagent for organic synthesis, particularly for the construction of complex molecules containing a pyridine ring via the Stille cross-coupling reaction. While it serves as a critical building block for compounds with potential therapeutic applications, there is a notable absence of public data on its own biological activity and characterization. Researchers and drug development professionals should view this compound primarily as a synthetic tool and handle it with the necessary safety precautions due to the toxicity associated with organotin compounds.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 4-Methyl-3-(tributylstannyl)pyridine AldrichCPR 1204580-81-3 [sigmaaldrich.com]
- 2. 4-(Tri-n-butylstannyl)pyridine, 96% | Fisher Scientific [fishersci.ca]
- 3. scbt.com [scbt.com]
- 4. spectrabase.com [spectrabase.com]
- To cite this document: BenchChem. [In-Depth Technical Guide to 4-(Tributylstannyl)pyridine (CAS 124252-41-1)]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b055037#cas-number-124252-41-1-characterization-and-data>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com